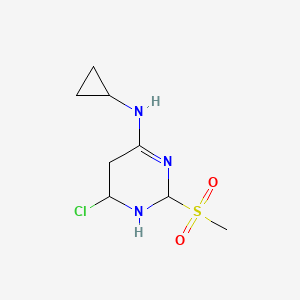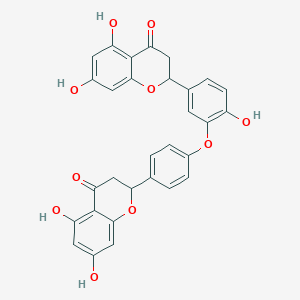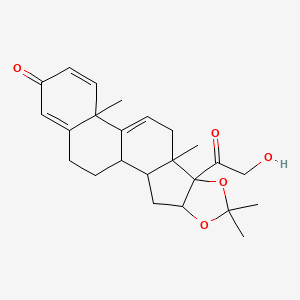
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene is a coordination compound where nickel is coordinated with 2-propan-2-ylcyclopenta-1,3-diene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene typically involves the reaction of nickel salts with 2-propan-2-ylcyclopenta-1,3-diene under controlled conditions. One common method involves the use of nickel(II) chloride and 2-propan-2-ylcyclopenta-1,3-diene in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(0) or nickel(I) species.
Substitution: Ligand substitution reactions can occur, where the 2-propan-2-ylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction can produce nickel(0) complexes. Substitution reactions can result in a variety of nickel complexes with different ligands .
科学研究应用
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene has several scientific research applications:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for the synthesis of biologically active compounds.
作用机制
The mechanism by which Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene exerts its effects involves the coordination of the nickel center with the 2-propan-2-ylcyclopenta-1,3-diene ligand. This coordination can facilitate various catalytic processes by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Nickel(2+);cyclopenta-1,3-diene: Similar structure but without the 2-propan-2-yl group, leading to different reactivity and applications.
Nickel(2+);1,3-butadiene: Another nickel-diene complex with distinct properties and uses in catalysis.
Uniqueness
Nickel(2+);2-propan-2-ylcyclopenta-1,3-diene is unique due to the presence of the 2-propan-2-yl group, which can influence the electronic and steric properties of the compound. This can result in different reactivity and selectivity in catalytic processes compared to other nickel-diene complexes .
属性
分子式 |
C16H22Ni |
|---|---|
分子量 |
273.04 g/mol |
IUPAC 名称 |
nickel(2+);2-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H11.Ni/c2*1-7(2)8-5-3-4-6-8;/h2*3,5,7H,4H2,1-2H3;/q2*-1;+2 |
InChI 键 |
XFEZBUDLHZHIJL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




acetic acid](/img/structure/B12323114.png)

![48-Amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol](/img/structure/B12323142.png)

![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12323145.png)
